Galectin-3-IN-3

Preclinical Models Target Engagement Murine Efficacy

Galectin-3-IN-3 (Compound 4) is the preferred tool for mouse Gal-3 studies: 11 nM IC50 on mGal-3 overcomes the poor cross-reactivity of human-optimized inhibitors like GB1211. With 40% oral bioavailability and 32–42-fold selectivity over hGal-1/hGal-9, it enables chronic oral dosing in fibrosis, cancer, and inflammation models while delivering cleaner, Gal-3-specific data. Its dual human/mouse potency bridges in vivo validation to human in vitro assays, strengthening translational relevance.

Molecular Formula C25H22ClF2N7O4S
Molecular Weight 590.0 g/mol
Cat. No. B12362025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGalectin-3-IN-3
Molecular FormulaC25H22ClF2N7O4S
Molecular Weight590.0 g/mol
Structural Identifiers
SMILESCC1=NN(C(=N1)C2C(C(C(C(O2)CO)O)N3C=C(N=N3)C4=C(C(=C(C=C4)Cl)F)F)OC)C5=CC6=C(C=C5)N=CS6
InChIInChI=1S/C25H22ClF2N7O4S/c1-11-30-25(35(32-11)12-3-6-15-18(7-12)40-10-29-15)24-23(38-2)21(22(37)17(9-36)39-24)34-8-16(31-33-34)13-4-5-14(26)20(28)19(13)27/h3-8,10,17,21-24,36-37H,9H2,1-2H3/t17-,21+,22+,23-,24-/m1/s1
InChIKeyUWRDJBIKYULHHZ-JQSHXNIYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Galectin-3-IN-3: Technical Profile and Core Specifications for Research Procurement


Galectin-3-IN-3 (Compound 4) is a potent, selective, and orally active small molecule inhibitor of galectin-3 (Gal-3) . It has been characterized for its inhibitory activity across multiple galectin isoforms and has demonstrated favorable pharmacokinetic properties in preclinical mouse models . This compound is primarily supplied for research purposes to enable the study of galectin-3's role in fibrosis, cancer, and other disease pathways .

Why Galectin-3-IN-3 is Not Interchangeable with Other Gal-3 Inhibitors: A Quantitative Basis


While several galectin-3 inhibitors share a similar mechanism of action, their cross-species affinity and pharmacokinetic profiles differ significantly. The substantial divergence in mouse versus human galectin-3 binding affinity is a key differentiator. For instance, many highly potent human galectin-3 inhibitors, such as GB1211, exhibit a 30-fold reduction in affinity for mouse galectin-3 (hGal-3 Kd = 0.025 µM vs. mGal-3 Kd = 0.77 µM) [1]. This variability directly impacts the utility of these compounds as tool molecules in common murine disease models and precludes simple, one-to-one substitution .

Galectin-3-IN-3: Quantifiable Differentiation Data Against Key Analogs


Superior Potency in Mouse Models: Direct Comparison of mGal-3 Affinity with Clinical Candidate GB1211

Galectin-3-IN-3 demonstrates high affinity for mouse galectin-3 (mGal-3) with an IC50 of 11 nM . This contrasts sharply with the clinical-stage inhibitor GB1211 (Selvigaltin), which shows a 70-fold weaker affinity for mGal-3 (Kd = 0.77 µM or 770 nM), despite having a potent Kd of 25 nM for the human ortholog [1]. This makes Galectin-3-IN-3 a more appropriate tool compound for achieving robust target coverage in standard mouse models.

Preclinical Models Target Engagement Murine Efficacy

Balanced Cross-Species Potency: Comparison of Human vs. Mouse Gal-3 Selectivity with GB1107

Galectin-3-IN-3 exhibits high potency for both human and mouse galectin-3, with IC50 values of 84 nM (hGal-3) and 11 nM (mGal-3) . In contrast, the widely used research tool GB1107 is characterized by a Kd of 37 nM for human galectin-3, with its mouse ortholog affinity not prominently featured as a strength [1]. The balanced, potent profile of Galectin-3-IN-3 across species simplifies translational data interpretation.

Translational Research Species Selectivity Target Validation

High Selectivity Window Against Related Galectins: Gal-1 and Gal-9 Selectivity Profile

Galectin-3-IN-3 demonstrates a clear selectivity window against other galectin family members, which is crucial for interpreting biological effects. It displays an IC50 of 2,720 nM for hGal-1 and 3,530 nM for hGal-9 . This provides a 32-fold and 42-fold selectivity window, respectively, over its human Gal-3 IC50 of 84 nM. This contrasts with some other inhibitors where the selectivity margin is less clearly defined.

Selectivity Profile Off-Target Effects Mechanistic Studies

Validated Oral Bioavailability and Favorable In Vivo Pharmacokinetics in Mice

Galectin-3-IN-3 has been characterized in vivo, demonstrating a favorable pharmacokinetic profile in mice. Following a 2 mg/kg intravenous dose, it exhibits low clearance (CL = 8 mL/min/kg), a high volume of distribution (Vss = 1.8 L/kg), and good oral bioavailability (F = 40%) . This validates its suitability for chronic oral dosing studies, a critical feature for long-term disease models.

In Vivo Pharmacology Oral Dosing Pharmacokinetics

Optimal Applications for Galectin-3-IN-3 in Research and Preclinical Development


Validating Gal-3 Biology in Murine Models of Disease

The high potency of Galectin-3-IN-3 for mouse galectin-3 (IC50 = 11 nM) makes it the preferred choice for target engagement and proof-of-concept studies in mouse models of fibrosis, cancer, and inflammation. This potency overcomes the limitations of human-optimized inhibitors that show poor cross-reactivity in mice . Researchers can achieve robust pharmacodynamic effects without the need for excessively high or off-target dosing regimens.

Chronic Oral Dosing Studies in Fibrosis or Oncology

With demonstrated oral bioavailability (F=40%) and a favorable pharmacokinetic profile in mice, Galectin-3-IN-3 is well-suited for long-term oral administration studies . This application scenario is ideal for investigating the chronic effects of Gal-3 inhibition on disease progression, such as liver or pulmonary fibrosis, where repeated parenteral injections would introduce significant experimental stress and variability.

Mechanistic Studies Requiring High Target Selectivity

The established selectivity profile against hGal-1 (32-fold) and hGal-9 (42-fold) makes Galectin-3-IN-3 a powerful tool for dissecting Gal-3-specific signaling pathways . In complex cellular or in vivo systems, this selectivity allows for cleaner interpretation of results, enabling researchers to confidently link biological outcomes to the inhibition of Gal-3 rather than other closely related galectin family members.

Translational Research Bridging Mouse and Human Biology

Galectin-3-IN-3's balanced inhibitory activity against both mouse (IC50 = 11 nM) and human (IC50 = 84 nM) Gal-3 provides a consistent experimental bridge . This dual potency supports a seamless workflow from in vivo mouse validation studies to in vitro assays using human-derived cell lines or primary tissues, thereby strengthening the translational relevance of preclinical findings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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